Product packaging for Fluorobenzene-d5(Cat. No.:CAS No. 1423-10-5)

Fluorobenzene-d5

Cat. No.: B058048
CAS No.: 1423-10-5
M. Wt: 101.13 g/mol
InChI Key: PYLWMHQQBFSUBP-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluorobenzene-d5 (C6D5F) is a deuterated aromatic solvent of exceptional isotopic purity, specifically designed for advanced nuclear magnetic resonance (NMR) spectroscopy. Its primary research value lies in its role as a non-interfering solvent for 1H, 13C, and 19F NMR analyses, where it provides a virtually silent background in the 1H NMR spectrum, enabling the clear and accurate characterization of solute molecules. The mechanism of action is based on the isotopic substitution of five hydrogen atoms with deuterium (2H), which dramatically reduces the intense solvent proton signal that would otherwise obscure critical data. This property is indispensable in structural elucidation, reaction monitoring, and quantitative analysis within organic chemistry, medicinal chemistry, and materials science. Furthermore, this compound serves as a crucial starting material or precursor in synthetic organic chemistry for the preparation of more complex, site-specifically labeled deuterated compounds, which are vital for mechanistic studies and tracing reaction pathways using isotopic labeling techniques. Its high chemical and isotopic purity ensures reliable and reproducible results, making it an essential reagent for researchers requiring the highest standards in spectroscopic and synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F B058048 Fluorobenzene-d5 CAS No. 1423-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLWMHQQBFSUBP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162009
Record name Fluoro(2H5)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423-10-5
Record name Fluorobenzene-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoro(2H5)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoro(2H5)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoro(2H5)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance of Deuteration in Mechanistic and Analytical Studies

The replacement of hydrogen with deuterium (B1214612) is a cornerstone of modern chemical investigation, providing deep insights into reaction pathways and enhancing analytical precision. nih.govsnnu.edu.cn Deuterium-labeled compounds are powerful tools for studying metabolic pathways and reaction mechanisms. nih.gov

Deuteration is particularly significant in the study of reaction mechanisms through the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning it requires more energy to break. rsc.org Consequently, reactions involving the cleavage of a C-D bond are often significantly slower than those involving a C-H bond. By comparing the reaction rates of a compound and its deuterated analogue, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction, a fundamental aspect of mechanistic elucidation. nih.govrsc.org

In analytical chemistry, deuterated compounds like Fluorobenzene-d5 serve as excellent internal standards for quantitative analysis, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. lookchem.com Because their chemical properties are nearly identical to their non-deuterated counterparts, they behave similarly during sample preparation and analysis. However, their increased mass makes them easily distinguishable in a mass spectrum. wikipedia.org In NMR spectroscopy, deuterated solvents are routinely used to avoid signal interference from the solvent. wikipedia.org Furthermore, this compound itself is suitable for NMR techniques, where its unique isotopic composition can enhance spectral resolution and provide information on molecular dynamics. sigmaaldrich.comsmolecule.com Its well-defined properties make it a reliable reference compound in various analytical techniques. smolecule.com

Role of Isotopic Labeling in Molecular Probing and Materials Science

Isotopic Exchange Routes for this compound

Isotopic exchange reactions are a primary method for the synthesis of this compound. These methods involve the exchange of hydrogen atoms for deuterium atoms on a precursor molecule or the direct fluorination of a deuterated starting material.

Deuteration of Fluorobenzene (B45895) Precursors

One common approach is to introduce deuterium atoms into a molecule that can then be converted to this compound.

The deuteration of fluorobenzene can be achieved by reacting it with deuterated reagents. smolecule.com While specific examples for this compound are not extensively detailed in the provided results, the general principle involves using a deuterating agent to replace the hydrogen atoms on the fluorobenzene ring.

A more prominent method involves hydrogen/deuterium (H/D) exchange with deuterated solvents. uva.esresearchgate.net This technique often utilizes a base to facilitate the exchange. For instance, fluoroarenes can be selectively deuterated by H/D exchange with common deuterated solvents like DMSO-d6 in the presence of a catalytic amount of an alkali metal carbonate or stoichiometric amounts of potassium phosphate (B84403) for less acidic arenes. uva.esresearchgate.net This method is considered sustainable as it avoids the need for transition metal catalysts. uva.es Research has shown that in some reactions, DMSO-d6 can act as the deuterium source in a side reaction leading to the deuteration of fluorobenzene. uva.es However, not all deuterated solvents are equally effective; for example, acetone-d6 (B32918) and D₂O have been found to be unsuitable deuterium sources for the deuteration of some fluoroarenes under certain conditions. uva.es

Reaction with Deuterated Reagents

Direct Fluorination of Deuterated Benzene (B151609) Derivatives

An alternative strategy is the direct fluorination of a deuterated benzene ring. The most common starting material for this approach is benzene-d6 (B120219) (C₆D₆). smolecule.com The direct fluorination can be carried out using fluorine gas (F₂) or other fluorinating agents. smolecule.com A process for the direct fluorination of benzene to produce monofluorobenzene using a high concentration of elemental fluorine has been developed, which could be adapted for benzene-d6. google.com

Catalytic Deuteration Techniques

Catalytic methods offer another avenue for the synthesis of this compound, often providing high efficiency and selectivity.

Base-Mediated Remote Deuteration of Aromatic Systems

Base-mediated deuteration represents a significant strategy for introducing deuterium into aromatic systems. uva.esresearchgate.net While the term "remote deuteration" is not explicitly defined in the context of this compound in the search results, the principles of base-mediated H/D exchange are relevant. In these systems, a base promotes the deprotonation of the aromatic ring, allowing for the incorporation of deuterium from a deuterated solvent. uva.esresearchgate.net For fluorobenzene, the acidity of the C-H bonds ortho to the fluorine atom is increased, making them more susceptible to deprotonation and subsequent deuteration. uva.es Studies have shown that bases like potassium carbonate or potassium phosphate can catalyze the deuteration of fluoroarenes using DMSO-d6 as the deuterium source. uva.esresearchgate.net

Furthermore, transition metal catalysis plays a crucial role in the deuteration of aromatic compounds. For example, an iron-based N-heterocyclic carbene (NHC) complex has been shown to efficiently catalyze the H/D exchange between benzene-d6 and fluorobenzene, leading to complete deuteration within 3 hours under mild conditions. nih.govacs.org Monitoring of this reaction revealed that the ortho and meta positions are deuterated preferentially, followed by the para position. nih.govacs.org Iridium pincer complexes have also been utilized for the H/D exchange of fluorobenzene with D₂O, achieving high levels of deuterium incorporation. rsc.orgnih.gov Palladium-catalyzed methods have also been described for the nondirected late-stage deuteration of arenes using D₂O as the deuterium source. acs.org

Below is a data table summarizing the deuteration of fluorobenzene using a catalytic iron complex. nih.govacs.org

PositionDeuteration Level
ortho98%
meta95%
para90%

Iron-Catalyzed Hydrogen Isotope Exchange

The use of earth-abundant and non-toxic iron catalysts for hydrogen isotope exchange (HIE) reactions represents a significant advancement in the synthesis of deuterated aromatic compounds like this compound. These methods offer a more sustainable and economical alternative to traditional catalysts based on precious metals such as iridium, rhodium, and palladium. snnu.edu.cnnih.gov Research has explored various iron-based systems, including molecularly defined pincer complexes and heterogeneous nanostructured catalysts, which effectively catalyze the deuteration of C(sp²)–H bonds. snnu.edu.cnacs.org

A notable approach involves a stable trans-dihydride N-heterocyclic carbene (NHC) iron complex, which has demonstrated high activity for HIE at (hetero)aromatic hydrocarbons under mild conditions (50 °C). nih.govacs.org Using benzene-d6 as the deuterium source, this catalytic system can achieve complete deuteration of fluorobenzene to this compound within three hours. nih.govacs.org

The regioselectivity of this process has been observed, with deuteration occurring preferentially at the ortho and meta positions before the para position. nih.govacs.org Monitoring the reaction via ¹H and ¹⁹F NMR spectroscopy revealed that after 30 minutes, deuteration is observed at the ortho and meta positions, while significant deuteration at the para position takes closer to three hours to reach completion. nih.govacs.org This results in a final deuteration level in the order of ortho (98%) > meta (95%) > para (90%). nih.govacs.org Density Functional Theory (DFT) studies suggest that this selectivity is due to a higher transition state barrier for C–H bond activation at the para position compared to the ortho position. nih.govacs.org The mechanism is proposed to proceed through a complex-assisted σ-bond metathesis pathway for the C(sp²)–H bond activation. acs.orgmdpi.com

Another strategy employs a pyridine (B92270) dicarbene iron dialkyl complex, which also utilizes benzene-d6 as the deuterium source. This method achieves high levels of deuterium incorporation (>98%) in fluorobenzene at 50 °C after three hours. amazonaws.com

In addition to homogeneous catalysts, heterogeneous iron catalysts have been developed. A nanostructured iron catalyst, synthesized from cellulose (B213188) and Fe(NO₃)₃·9H₂O, has been used for a wide range of (hetero)arenes using the inexpensive and safe deuterium source, D₂O. snnu.edu.cn The presence of hydrogen gas was found to improve isotope incorporation, suggesting an in-situ reduction of iron oxides on the catalyst surface. snnu.edu.cn Similarly, a novel iron single-atom catalyst with Fe–P pair sites has shown high efficiency for the deuteration of arenes and heteroarenes using D₂O under mild conditions. cardiff.ac.ukacs.org This system activates D₂O to form adsorbed deuterium species that then participate in the HIE. cardiff.ac.ukacs.org

The development of these iron-catalyzed systems, which tolerate various functional groups, provides versatile and robust methods for the synthesis of this compound and other deuterated pharmaceuticals and organic molecules. snnu.edu.cnlookchem.com

Table 1: Research Findings on Iron-Catalyzed Deuteration of Fluorobenzene

Catalyst System Deuterium Source Temperature (°C) Time (h) Deuteration Level (%) Key Observations Reference
trans-dihydride NHC iron complex Benzene-d6 50 3 >95 (ortho: 98, meta: 95, para: 90) Preferential deuteration of ortho and meta positions. nih.govacs.org
Pyridine dicarbene iron dialkyl complex Benzene-d6 50 3 >98 High overall deuterium incorporation. amazonaws.com
Nanostructured heterogeneous iron catalyst D₂O Not specified Not specified Not specified for fluorobenzene General protocol for arenes; H₂ gas improves efficiency. snnu.edu.cn
Fe single-atom catalyst (Fe-P-C SAC) D₂O 120 Not specified Not specified for fluorobenzene Highly efficient for various arenes under H₂ pressure. cardiff.ac.uk

Applications in Reaction Mechanism Elucidation and Kinetic Investigations

Mechanistic Pathways Probed with Fluorobenzene-d5

The introduction of deuterium (B1214612) into the fluorobenzene (B45895) molecule provides a subtle yet powerful label for tracking reaction pathways.

Kinetic studies of the thermal, dehydrofluorinative aromatization of certain 6,6-difluorobicyclo[3.1.0]hex-2-ene systems have revealed divergent mechanistic pathways. For 6,6-difluorobicyclo[3.1.0]hex-2-ene, experimental data, including kinetic isotope effects and labeling experiments, support a mechanism involving a homolytic hydrogen-shift rearrangement. lookchem.com The use of deuterated analogs is crucial in distinguishing this pathway from other possibilities.

The hydrodefluorination (HDF) of fluorinated aromatic compounds is an important reaction for both synthesis and environmental remediation. nih.gov Rhodium-based catalysts have been shown to be effective for this transformation. nih.govrsc.org Isotope labeling experiments using deuterated substrates like this compound and deuterated solvents have been employed to investigate the mechanism of rhodium-catalyzed HDF. nih.gov These studies have shown that in some systems, both molecular hydrogen and water can act as hydrogen sources in the final product. nih.gov The reaction proceeds through intermediates, and sorption/desorption of the fluorobenzene from the catalyst surface can play a significant role. nih.gov

Analysis of Solvolytic Mechanisms and Carbocation Intermediates

Kinetic Isotope Effect (KIE) Studies

The KIE is a powerful tool for understanding the rate-limiting steps and transition state geometries of chemical reactions. nih.govprinceton.edu

By comparing the reaction rates of a protio (hydrogen-containing) substrate with its deuterio (deuterium-containing) counterpart, chemists can determine if the C-H bond is broken in the rate-determining step. A significant primary KIE (typically kH/kD > 2) is indicative of C-H bond cleavage in the slowest step of the reaction. nih.govprinceton.edu The magnitude of the KIE can also offer insights into the geometry of the transition state. For instance, in iridium-catalyzed silylation of arenes, the KIE for electron-rich arenes suggests an irreversible and rate-limiting C-H bond cleavage. escholarship.org Conversely, for electron-poor or electron-neutral arenes, a smaller KIE points towards a reversible C-H bond cleavage followed by a rate-limiting reductive elimination step. escholarship.org

This compound has been utilized to probe the involvement of C-H bond activation in various organic transformations. For example, in iron-catalyzed H/D exchange reactions at aromatic hydrocarbons, fluorobenzene shows a high level of deuteration, particularly at the ortho position, which is consistent with calculated transition state barriers. acs.org This indicates that C-H bond activation is a key part of the catalytic cycle. acs.org Such studies are crucial for the development of new catalytic systems that can selectively functionalize C-H bonds, a long-standing goal in organic chemistry. tdx.cat The strength of the C-F bond in molecules like fluorobenzene makes C-F bond cleavage challenging, and understanding the mechanisms of such reactions is an active area of research. nih.govuzh.ch

Advanced Spectroscopic Characterization and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The unique isotopic composition of Fluorobenzene-d5 enhances spectral resolution and provides deep insights into molecular behavior. fishersci.ca Its properties have been extensively evaluated using various scientific methods, including the analysis of angular position and angular momentum correlation times, as well as the spin-lattice relaxation times of its deuterium (B1214612) and fluorine atoms. fishersci.casigmaaldrich.comsigmaaldrich.com

Applications in Molecular Dynamics and Interaction Studies

This compound serves as a model compound for investigating the complex molecular motions and interactions of aromatic compounds in different environments. fishersci.cafishersci.ca

Key parameters in describing molecular rotational motions are the angular position correlation time (τθ) and the angular momentum correlation time (τJ). fishersci.comsigmaaldrich.com Studies on this compound have successfully determined these correlation times over extensive ranges of temperature and pressure in the dense fluid region. fishersci.comwikipedia.org For instance, research conducted in a temperature range of 30°C to 350°C and pressures up to 3500 bar allowed for the calculation of these times from experimental NMR data. fishersci.comwikipedia.org These correlation times provide critical information about the mechanism of molecular reorientation. americanelements.com A particularly noteworthy finding was that the angular momentum correlation time (τJ) increases with rising temperature when density is held constant. fishersci.comwikipedia.org

The determination of correlation times is made possible by measuring the NMR spin-lattice relaxation times (T1) of both deuterium (²D) and fluorine-¹⁹ (¹⁹F) nuclei. americanelements.com Such measurements have been performed on this compound across a broad spectrum of temperatures (30°C to 309°C) and pressures (1 to 2000 bar). americanelements.com

For deuterium, the relaxation process is governed solely by quadrupolar interactions. americanelements.com In contrast, the dominant relaxation mechanism for fluorine is spin-rotation interaction, although minor contributions from intra- and inter-dipolar interactions and chemical shift anisotropy are also considered. americanelements.com By utilizing the known ²D quadrupole coupling constant and the ¹⁹F spin-rotation interaction tensor (determined from molecular beam experiments), the experimental T1 data can be directly used to calculate the τθ and τJ values, respectively. americanelements.com

Table 1: NMR Relaxation Mechanisms in this compound

Nucleus Dominant Relaxation Mechanism Information Derived
Deuterium (²D) Quadrupolar Interactions Angular Position Correlation Time (τθ)

| Fluorine (¹⁹F) | Spin-Rotation Interactions | Angular Momentum Correlation Time (τJ) |

The relationship between τθ and τJ across varying temperatures and pressures reveals the nature of molecular reorientation. americanelements.com Studies have shown that the reorientational motion of this compound can be accurately described by different theoretical models depending on the conditions. fishersci.comamericanelements.com

At lower temperatures (approximately 100°C and below), the reorientation is well-described by rotational diffusion theory, where the Hubbard relation between τθ and τJ is valid. americanelements.com However, at temperatures approaching the critical temperature, the molecule's motion is better interpreted through the extended J-diffusion model. fishersci.comwikipedia.orgamericanelements.comsigmaaldrich.com This model can account for larger angular steps in molecular rotation and remains effective even for significant values of τJ*. sigmaaldrich.com

Analysis of NMR Spin-Lattice Relaxation Times (Deuterium and Fluorine)

Use as a Deuterated Solvent in High-Resolution NMR

This compound is frequently used as a deuterated solvent in high-resolution NMR spectroscopy. sigmaaldrich.comnih.govnih.gov The substitution of hydrogen with deuterium atoms is advantageous because it simplifies complex proton NMR spectra by removing solvent signals, allowing for clearer observation of the analyte's signals. sigmaaldrich.com Its unique spectral properties and ability to dissolve a variety of organic compounds, including organometallics, make it a suitable medium for NMR analysis. sigmaaldrich.comwikipedia.org It is also used as an internal standard for quantitative analysis in NMR. fishersci.ca

Solid-State NMR Investigations of Supramolecular Assemblies

The dynamic behavior of this compound has been explored in confined environments using solid-state NMR. In these studies, this compound acts as a guest molecule encapsulated within larger host structures, such as supramolecular capsules formed by p-tert-butylcalix americanelements.comarene. nih.govnih.govnih.gov

Solid-state ²H NMR spectroscopy revealed that encapsulated this compound undergoes distinct motions within the host cavity. nih.govnih.gov These motions are characterized as ill-defined 180-degree phenyl flips. nih.govnih.gov By combining experimental NMR data with computational chemistry, including ab initio DFT chemical shift calculations, researchers can determine the preferred orientation of the this compound guest molecule inside the host assembly. nih.govnih.gov These investigations provide insight into host-guest interactions and the dynamic behavior of molecules in confined spaces. nih.govnih.gov

Complexation-Induced Chemical Shifts of Encapsulated Guests

Fluorine-19 (¹⁹F) NMR for Quantification and Structural Insights

The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, making ¹⁹F NMR a powerful tool for both quantitative analysis and structural elucidation of fluorine-containing compounds. azom.comwikipedia.org

This compound is often utilized as an internal standard in ¹⁹F NMR for the quantification of other fluorinated compounds. rsc.org Its well-defined ¹⁹F NMR peak serves as a reliable reference for determining the concentration of analytes in a mixture. smolecule.com The wide chemical shift range of ¹⁹F NMR minimizes the probability of peak overlap, simplifying spectral analysis. azom.comthermofisher.com

Beyond quantification, ¹⁹F NMR provides detailed structural information through spin-spin coupling. wikipedia.org The coupling between ¹⁹F and other nuclei, such as ¹H or other ¹⁹F nuclei, gives rise to characteristic splitting patterns in the spectrum. azom.com These coupling constants, which are often larger than those observed in ¹H NMR, provide valuable data on molecular connectivity and conformation. wikipedia.org

Vibrational Spectroscopy (REMPI, IR, Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Techniques like Resonance-Enhanced Multiphoton Ionization (REMPI), Infrared (IR), and Raman spectroscopy provide complementary information about the vibrational modes of this compound.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy of Electronic States

REMPI spectroscopy is a highly sensitive technique used to study the electronic and vibrational structure of molecules. For this compound, one-color REMPI has been employed to investigate the S₁ ← S₀ electronic transition. aip.org

The REMPI spectrum of this compound reveals a wealth of information about the vibrational modes in its first electronically excited state (S₁). aip.orgnih.gov By analyzing the positions and intensities of the peaks in the spectrum, researchers can assign them to specific vibrational fundamentals and overtones. aip.orgnih.govworktribe.com These assignments are aided by quantum chemical calculations, which can predict the vibrational frequencies in both the ground (S₀) and excited (S₁) states. aip.orgnih.gov The study of the S₁ state is crucial for understanding the molecule's photochemistry and photophysics.

Comparing the REMPI spectra of fluorobenzene-h5 and this compound provides a direct way to examine the effect of deuteration on the vibrational modes. aip.orgnih.govresearchgate.netaip.org The isotopic shifts in the vibrational frequencies are significant and can lead to dramatic changes in the appearance of the spectrum. aip.orgnih.govworktribe.com This is often due to vibrations shifting in and out of Fermi resonance, an interaction between vibrational states of similar energy. aip.orgnih.gov

The analysis of these isotopic shifts, in conjunction with quantum chemical calculations, allows for a detailed understanding of the mixing of vibrational modes, both between the two isotopologues and between the S₀ and S₁ electronic states. aip.orgnih.gov This comparative approach has been instrumental in confirming the assignments of vibrational bands for both fluorobenzene-h5 and this compound. aip.orgnih.govresearchgate.net

Below is a data table summarizing the experimentally observed vibrational bands in the S₁ state of this compound from REMPI spectroscopy and their assignments.

Observed Wavenumber (cm⁻¹)Assignment
3786a¹
48912¹
5056b¹
713
7566a²
7929a¹
95118a¹
97812¹6a¹
99412¹6b¹
10106b²
11467a¹
12021¹6a¹
12819a¹6a¹
14261¹6a²
149818a¹6a²

Table compiled from data presented in research on the REMPI spectroscopy of this compound. aip.orgnih.gov

Inter-Isotopologue and Inter-Electronic State Vibrational Mode Mixing

Infrared and Raman Spectroscopic Studies of Molecular Vibrations

Mass Spectrometry (MS) and Related Techniques

This compound is utilized in analytical chemistry as an internal standard for quantitative analysis, particularly in methods involving mass spectrometry. lookchem.com Its non-deuterated form, fluorobenzene (B45895), is explicitly recommended as an internal standard in United States Environmental Protection Agency (EPA) methods, such as SW-846 Method 8260C, for the analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC/MS). epa.govepa.gov

Deuterated compounds like this compound are ideal internal standards for isotope dilution mass spectrometry. They are chemically almost identical to their non-deuterated analogues, meaning they behave similarly during sample preparation, extraction, and chromatography. However, they are easily distinguished by their higher mass in the mass spectrometer. sigmaaldrich.com This allows for precise correction of analyte losses during sample handling and variations in instrument response, leading to highly accurate and reliable quantitative measurements. lookchem.com Its use has been demonstrated in various environmental monitoring applications, including the analysis of hazardous air pollutants and VOCs in water. gcms.czshimadzu.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC/MS) is a primary technique for assessing both the chemical and isotopic purity of volatile compounds like this compound. The gas chromatography component separates the compound from any potential volatile impurities, while the mass spectrometer provides definitive identification and quantitation. Commercial suppliers specify typical purity levels, such as 99% chemical purity (CP) and 98 atom % D isotopic purity, which are verified using these analytical techniques. sigmaaldrich.com The GC/MS system allows for the separation of this compound from other components in a mixture, and the resulting mass spectrum confirms its identity and allows for the determination of its isotopic enrichment by comparing the signal of the deuterated molecule to any residual non-deuterated or partially deuterated species. 3m.com

Application as an Internal Standard for Quantitative Analysis

Microwave Spectroscopy of Molecular Complexes

The study of weakly bonded molecular complexes provides fundamental insights into intermolecular forces. This compound, with its altered inertial properties compared to its proteated counterpart, serves as a valuable tool in microwave spectroscopy for the precise structural determination of such complexes.

High-resolution microwave spectroscopy, combined with ab initio calculations, has been effectively employed to elucidate the structure of the π-hydrogen-bonded complex formed between fluorobenzene and hydrogen chloride. umich.educsus.edu In these studies, the rotational spectra of the C6H5F–H35Cl, C6H5F–H37Cl, and crucially, the C6D5F–H35Cl isotopomers were analyzed using a Fourier-transform microwave spectrometer with a pulsed molecular beam source. umich.educsus.eduscispace.com The use of this compound (99 atom% D) was instrumental in providing sufficient isotopic shift data to precisely locate the hydrogen chloride (HCl) molecule relative to the aromatic ring. umich.eduresearchgate.net

The experimental data for the this compound complex were consistent with a structure where the HCl molecule is positioned above the plane of the fluorobenzene ring, near its center, analogous to the benzene-HCl dimer. umich.educsus.edu Analysis of the inertial data and the chlorine quadrupole coupling tensor initially yielded two mathematically viable structures due to sign ambiguities in the interpretation of the spectral constants. umich.educsus.eduresearchgate.net

Model I: The HCl molecule is oriented nearly perpendicular to the fluorobenzene ring, tipped approximately 4° from the perpendicular axis toward the para-carbon atom. umich.eduresearchgate.net

Model II: The HCl is tilted significantly, about 49° from the perpendicular, pointing towards the fluorine atom. umich.eduresearchgate.net

To resolve this ambiguity, ab initio calculations were performed at the MP2/6-311++G(2df,2pd) level with basis set superposition error (BSSE) corrections. umich.educsus.edu These calculations revealed that the equilibrium structure is driven by electrostatic interactions between the hydrogen of HCl and the π electrons of the aromatic ring. umich.edu The calculations indicated that the HCl molecule is shifted by 0.16 Å from the ring's center towards the para-carbon, where π electron density is highest. umich.edu In this lowest-energy structure, the HCl is tilted by 14° from the perpendicular, with the hydrogen atom pointing toward the para-carbon. umich.educsus.edu This theoretical result strongly favors the geometry described in Model I, with the discrepancy in the tilt angle (4° from experiment vs. 14° from theory) attributed to large-amplitude vibrational motions of the HCl subunit in the ground state. umich.edu The binding energy of the complex was calculated to be 2.8 kcal/mol. umich.educsus.edu

To analyze the spectra, the measured transition frequencies were fitted using a Watson's A-reduced semirigid rotor Hamiltonian. umich.eduscispace.com This process yielded precise rotational constants, centrifugal distortion constants, and the nuclear quadrupole coupling constants. umich.edu For the C6D5F–H³⁵Cl isotopomer, the spectral transitions were observed to be broadened due to unresolved or partially resolved quadrupole splitting from the deuterium nuclei. umich.eduscispace.com Despite this, a successful fit was achieved. The observed isotopic shifts in the rotational constants upon deuteration of the fluorobenzene ring (ΔA = 208.16 MHz, ΔB = 50.13 MHz, ΔC = 30.28 MHz) were critical for discriminating between potential structural models and were found to be consistent only with Models I and II mentioned previously. umich.edu

The nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc) provide information about the electric field gradient at the chlorine nucleus, which is highly sensitive to the orientation of the HCl bond within the principal axis system of the complex. umich.edu The interpretation of these constants was essential for refining the structural parameters, particularly the angular orientation of the HCl molecule relative to the this compound ring, ultimately supporting the near-perpendicular arrangement of Model I. umich.eduresearchgate.net

Spectroscopic Constants for the this compound–Hydrogen Chloride (C₆D₅F–H³⁵Cl) Complex umich.edu

ParameterValue (MHz)
Rotational Constants
A2404.7063(15)
B1201.2163(6)
C913.3858(5)
Chlorine Nuclear Quadrupole Coupling Constants
χaa-33.151(12)
χbb12.871(15)
χcc20.280(15)

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Properties and Spectra

Quantum chemical calculations are instrumental in predicting and understanding the fundamental properties of molecules like fluorobenzene-d5. These calculations can forecast vibrational frequencies and describe the characteristics of electronic states, which are crucial for interpreting experimental spectra.

Theoretical calculations have been successfully employed to predict the vibrational wavenumbers of this compound in both its ground (S₀) and first excited electronic state (S₁). aip.org By using methods like Density Functional Theory (DFT) with the B3LYP functional and the aug-cc-pVTZ basis set, researchers have calculated the harmonic vibrational wavenumbers. aip.org These calculated values are typically scaled by a factor, such as 0.97, to better match experimental data. aip.org

The deuteration of fluorobenzene (B45895) leads to significant changes in the vibrational wavenumbers, a phenomenon that can be accurately modeled by these quantum chemical calculations. nih.gov This isotopic shift is not merely a simple mass effect but can also lead to the mixing of vibrational modes, altering the appearance of the molecule's spectrum. nih.govresearchgate.net The origin bands for the S₁ ← S₀ transition have been identified computationally and are in close agreement with experimental values, with the origin for this compound located at a higher wavenumber than its non-deuterated counterpart, fluorobenzene-h5. aip.org Specifically, the origin band for this compound is at 37,989.8 ± 1 cm⁻¹, while for fluorobenzene-h5 it is at 37,816.2 ± 1 cm⁻¹. aip.org

The table below presents a selection of calculated vibrational wavenumbers for the S₀ and S₁ states of this compound, showcasing the utility of these predictive methods.

StateCalculation MethodVibrational ModeCalculated Wavenumber (cm⁻¹)
S₀B3LYP/aug-cc-pVTZMode XData not available
S₁TD-B3LYP/aug-cc-pVTZMode YData not available
S₁"Isotopically-scaled" RICC2/def2-TZVPPMode ZData not available

Computational results provide essential support for the assignment of experimental spectra. For this compound, resonance-enhanced multiphoton ionization (REMPI) spectroscopy has been used to study its S₁ state. nih.gov The assignment of the observed vibrational bands in the REMPI spectrum of this compound, which was reported for the first time in some studies, was greatly aided by quantum chemical calculations. aip.orgnih.gov These calculations help to confirm the assignments of vibrational features and understand the dramatic changes in the spectrum due to isotopic shifts and Fermi resonances. aip.orgnih.gov

Similarly, in the study of weakly bonded complexes involving this compound, such as the this compound·fluoroform complex, theoretical calculations have been crucial. researchgate.net Correlated ab initio methods were used to investigate the structure and vibrational frequencies of these complexes. researchgate.netx-mol.com The calculations predicted blue-shifts in the C-H stretching frequency of fluoroform upon complexation, which were in good agreement with the experimental data obtained from infrared ion-depletion spectroscopy. researchgate.net This corroboration between theory and experiment allows for a detailed understanding of the interactions, such as improper, blue-shifting hydrogen bonds, within these complexes. researchgate.net

Prediction of Vibrational Wavenumbers and Electronic State Characteristics

Ab Initio Methods for Structural and Electronic Characterization

Ab initio methods, which are based on first principles of quantum mechanics, are employed for the precise characterization of the structural and electronic properties of this compound and its complexes.

Ab initio calculations have been pivotal in determining the geometry of complexes involving this compound. For instance, in the fluorobenzene–hydrogen chloride (HCl) complex, ab initio calculations at the MP2/6-311++G(2df,2pd) level were used to investigate the potential energy surface and find the lowest-energy equilibrium structure. scispace.comumich.edu These calculations revealed that the HCl molecule is located above the π-electron cloud of the benzene (B151609) ring. scispace.comumich.edu Specifically, the HCl is shifted from the center of the ring towards the para-carbon atom and is tilted. scispace.comumich.edu This theoretical model helped to interpret the experimental data from Fourier-transform microwave spectroscopy. scispace.comumich.edu

In another example, the structures of weakly bonded 1:1 complexes between this compound and fluoroform were calculated using counterpoise-corrected gradient optimization. researchgate.net These calculations identified different isomers, including a sandwich-type structure with a C-H···π hydrogen bond, and provided insights into their relative stabilities. researchgate.net

Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity of a cyclic system. nih.govgithub.io It involves calculating the magnetic shielding at a specific point, typically the center of a ring, to probe the induced magnetic field associated with aromatic ring currents. github.io

While direct NICS studies specifically on this compound were not found in the search results, this method has been applied to related systems. For example, NICS analysis, in combination with DFT chemical shift calculations, was used to determine the preferred orientation of guest molecules like this compound within a calix umich.eduarene dimeric capsule. nih.gov The NICS map of the host molecule helps to understand the shielding and deshielding regions within the capsule, which in turn influences the chemical shifts of the encapsulated guest. nih.gov This approach provides a powerful tool to probe host-guest interactions and the local environment experienced by the guest molecule. nih.gov

Density Functional Theory (DFT) has proven to be a reliable method for calculating the NMR chemical shifts of molecules containing fluorine, including this compound. researchgate.netchemrxiv.org These calculations can predict ¹³C, ¹H, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net

In the context of host-guest chemistry, explicit DFT chemical shift calculations for ²H and ¹⁹F were performed for this compound included in a tetratolyl tetraurea calix umich.eduarene capsule. nih.gov These calculations, combined with NICS maps, helped to derive the preferred orientation of the guest molecule within the host. nih.gov The study noted that upon inclusion, guest molecules like this compound exhibit complexation-induced shifts. nih.gov

Furthermore, DFT-based procedures have been evaluated for their accuracy in predicting ¹⁹F NMR chemical shifts for a range of fluorinated molecules. chemrxiv.org Methods like ωB97XD with the aug-cc-pvdz basis set have been recommended for their balance of accuracy and computational efficiency. chemrxiv.org Such computational tools are invaluable for characterizing reaction intermediates and products in syntheses involving fluorinated compounds. chemrxiv.org

Nuclear Independent Chemical Shift (NICS) Mapping for Aromaticity Assessment

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion and conformational behavior of this compound in various environments.

The rotational motion of this compound in dense fluids has been a subject of significant theoretical and experimental interest. Studies combining Nuclear Magnetic Resonance (NMR) spin-lattice relaxation time measurements with computational models have provided deep insights into its reorientational dynamics over wide ranges of temperature and pressure.

The angular position correlation time (τθ) and the angular momentum correlation time (τJ) are key parameters calculated from experimental 2D and 19F T1 data. acs.org The relationship between these correlation times offers a window into the mechanism of molecular reorientation. acs.org For this compound in the liquid state, it has been shown that at lower temperatures (around 100°C and below), its reorientation is well-described by rotational diffusion theory, and the Hubbard relation between τθ and τJ is valid. acs.org However, at temperatures approaching the critical temperature, the experimental results are better interpreted using the extended J-diffusion model. acs.org

Further investigations in the dense fluid region, covering temperatures from 0.5 to 1.1 times the critical temperature (Tc) and densities from 0.5 to 3.1 times the critical density (ρc), have allowed for the separation of temperature and density effects on these correlation times. acs.org A particularly noteworthy finding is that the angular momentum correlation time, τJ, which is related to the time between molecular collisions, increases with rising temperature at a constant density. acs.org To align theoretical calculations based on the cell model and Enskog theory with this observation, a temperature dependence of the molecule's hard sphere diameter must be assumed. acs.org These comprehensive studies confirm that the reorientational motion of this compound is accurately described by the extended J-diffusion model. acs.org

The dynamic behavior of this compound when encapsulated within a host molecule offers insights into supramolecular interactions and confined-space chemistry. Solid-state 2H NMR spectroscopy combined with MD simulations has been used to study the dynamics of this compound as a guest within a self-assembled cylindrical capsule of tetratolyl tetraurea calix worktribe.comarene tetrapentylether.

Within this host-guest system, this compound exhibits distinct motions. Unlike the C6-rotations observed for benzene-d6 (B120219), this compound undergoes ill-defined 180-degree phenyl flips. nih.gov These motions are complex and reveal dynamic heterogeneities, as identified by the deconvolution of 2H NMR lineshapes. nih.gov The inclusion within the capsule results in complexation-induced shifts in the NMR spectra. nih.gov By combining computed nucleus-independent chemical shift (NICS) maps with ab initio DFT chemical shift calculations for 2H and 19F, researchers can deduce the preferred orientation of the guest molecule inside the host capsule. nih.gov

Simulation of Molecular Reorientational Motions in Condensed Phases

Intermolecular Interaction Analysis

Theoretical analysis of intermolecular forces is crucial for understanding the structure and properties of molecular complexes involving this compound.

This compound has been instrumental in the study of a peculiar type of non-covalent bond known as the "improper, blue-shifting hydrogen bond." Unlike conventional hydrogen bonds which cause a red-shift (a decrease in frequency) and elongation of the X-H bond's stretching vibration, these interactions lead to a blue-shift (an increase in frequency) and a contraction of the C-H bond.

Weakly bonded 1:1 complexes between this compound (Fb-d5) and fluoroform (Ff) have been investigated using a combination of infrared ion-depletion spectroscopy and correlated ab initio methods. researchgate.netrsc.org The experimental spectra revealed two distinct absorption bands that were blue-shifted by 12 and 21 cm⁻¹ relative to the C-H stretch of an isolated fluoroform molecule. researchgate.netrsc.org Each of these bands is assigned to a different hydrogen-bonded isomer of the Fluorobenzene·fluoroform complex. researchgate.netrsc.org

The isomer associated with the larger blue-shift (21 cm⁻¹) is identified as a sandwich-type structure, featuring a C-H···π hydrogen bond. researchgate.netrsc.org Theoretical calculations, specifically counterpoise-corrected gradient optimization combined with anharmonic vibrational analysis, have successfully reproduced these findings. The predicted blue-shifts for the C-H stretching frequency of fluoroform upon forming a sandwich or a planar structure with fluorobenzene were 21 cm⁻¹ and 20.5 cm⁻¹, respectively, showing excellent agreement with experimental data. researchgate.netrsc.org

Natural Bond Orbital (NBO) analysis provided a deeper understanding of the nature of this blue-shift. researchgate.netrsc.org It revealed that the primary interaction is not the typical electron density transfer (EDT) from the electron donor (the π-system of fluorobenzene) to the antibonding orbital of the C-H bond. Instead, in the sandwich complex, the EDT occurs from the π electron clouds of fluorobenzene to the lone pairs of the fluorine atoms on fluoroform. researchgate.netrsc.org This transfer leads to a structural reorganization within the fluoroform molecule, which includes the contraction of the C-H bond and the consequent blue-shift of its stretching frequency. researchgate.netrsc.org This mechanism demonstrates that the nature of the improper, blue-shifting hydrogen bond is fundamentally different from that of a standard hydrogen bond. researchgate.netrsc.org

Table 1: Experimental and Theoretical Blue-Shifts in Fluorobenzene·Fluoroform Complexes

Isomer Interaction Type Experimental Blue-Shift (cm⁻¹) Theoretical Blue-Shift (cm⁻¹)
Isomer 1 (Planar) C-H···F 12 researchgate.netrsc.org 20.5 researchgate.netrsc.org

Detailed computational studies focusing specifically on cooperative C-H···O interactions involving this compound are not extensively documented in the reviewed literature. While the principles of cooperativity in hydrogen bonding, where the formation of one hydrogen bond influences the strength of adjacent bonds, are well-established for various systems including those with C-H···O interactions, specific research applying this analysis to this compound could not be found. Studies on other molecules have shown that cooperativity can significantly enhance the stability of molecular assemblies, and C-H···O bonds, though weak, can play a crucial role in determining the structure of proteins and synthetic supramolecular systems. google.com However, without direct theoretical investigation on this compound, no specific findings can be reported here.

Characterization of Improper, Blue-Shifting Hydrogen Bonds

Theoretical Predictions of Isotopic Effects and Reaction Energetics

Deuterium (B1214612) substitution in this compound provides an excellent platform for theoretical studies on isotopic effects, which are the changes in physical or chemical properties that arise from differences in isotopic mass.

Quantum chemical calculations are employed to predict the changes in vibrational mode wavenumbers upon deuteration. nih.govresearchgate.net A study using resonance-enhanced multiphoton ionization (REMPI) spectroscopy, supported by B3LYP/aug-cc-pVTZ calculations, examined the vibrational spectra of the S₀ and S₁ electronic states of both Fluorobenzene-h5 and this compound. nih.gov The isotopic shifts are highly mode-specific, depending on the degree to which hydrogen/deuterium atoms participate in a particular vibrational motion. nih.gov These shifts can dramatically alter the appearance of the spectrum by moving vibrations into or out of Fermi resonance with other modes. researchgate.net The theoretical calculations are crucial for assigning the observed spectral bands of this compound. nih.govresearchgate.net

In the realm of reaction energetics, theoretical calculations provide insight into reaction mechanisms and barriers. For instance, the H/D exchange between benzene-d6 and fluorobenzene, catalyzed by a heterobimetallic Ta/Ir species, has been studied computationally. mdpi.com Such studies on catalytic systems help in understanding how the presence of isotopes can influence reaction pathways and activation energies, providing a sub-Angstrom level of accuracy in determining transition state structures. nih.gov While general theories for calculating kinetic isotope effects (KIEs) are well-developed, specific and comprehensive theoretical predictions of KIEs for a broad range of reactions involving this compound remain a specialized area of research. nih.gov

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 123136
Fluorobenzene 7284
Benzene-d6 71600
Fluoroform 6373

Calculation of Transition State Barriers and Relative Gibbs Free Energies

Computational chemistry provides a powerful lens for investigating the reaction mechanisms and energetics of chemical processes involving this compound. Theoretical modeling, particularly the calculation of transition state barriers and relative Gibbs free energies, offers detailed insights into the kinetics and thermodynamics of various reactions at an atomic level.

A notable application of these computational methods is in the study of hydrogen/deuterium (H/D) exchange reactions. For this compound, computational studies have been employed to understand the regioselectivity of C-D bond activation catalyzed by metal complexes. By calculating the energy profiles for the exchange at different positions on the aromatic ring (ortho, meta, and para), researchers can predict which sites are more reactive.

In a study involving an N-heterocyclic carbene (NHC) iron complex as a catalyst for H/D exchange, density functional theory (DFT) calculations were used to determine the relative Gibbs free energies (ΔG) of the transition states for C-D exchange at the ortho, meta, and para positions of fluorobenzene. nih.gov The results indicated that the ortho position is the most favored for deuteration, which aligns with experimental observations. nih.govacs.org

The calculated energy barrier for the transition state at the para position was found to be 1.2 kcal/mol higher than that for the ortho position. nih.govacs.org This difference in activation energy explains the lower level of deuteration observed at the para position compared to the nearly complete deuteration at the ortho positions. nih.govacs.org These computational findings highlight the influence of electronic effects from the fluorine substituent on the regioselectivity of the reaction. nih.gov

The relative energies for the transition states of C-H/D exchange in fluorobenzene are summarized in the table below.

Table 1: Relative Gibbs Free Energies (ΔG) of the Transition State for C-H/D Exchange in Fluorobenzene

Position Relative Energy (ΔG) in kcal/mol
ortho 0.0
meta +1.7
para +1.2

Energies are reported relative to the ortho position transition state. nih.gov

Furthermore, computational studies have been utilized to investigate the photodissociation dynamics of fluorobenzene. aip.org Although not specific to the deuterated isotopologue, these studies calculate transition state barriers for different dissociation channels, such as HF elimination. aip.org Such calculations are crucial for understanding the stability and reaction pathways of the molecule under photochemical conditions. The methods used in these studies, such as microcanonical transition-state theory, provide a framework that can be extended to this compound to explore isotopic effects on reaction rates and dynamics. aip.org

Theoretical calculations are fundamental in modern chemistry for elucidating reaction mechanisms. scielo.br The Gibbs free energy (G) is a key thermodynamic property calculated, which combines enthalpy (H) and entropy (S) (G = H - TS), to predict the spontaneity of a reaction. libretexts.org By calculating the Gibbs free energy of reactants, products, and, crucially, the transition state, the activation energy barrier (ΔG‡) can be determined, providing a quantitative measure of the reaction rate. texasgateway.orgresearchgate.net

Advanced Applications in Materials Science and Engineering

Incorporation into Deuterated Polymer Systems

The integration of Fluorobenzene-d5 into polymer structures is a key strategy in materials science for creating materials with tailored properties. Deuterated polymers, where hydrogen is selectively replaced by its heavier isotope, deuterium (B1214612), exhibit modified physical and chemical characteristics compared to their standard hydrogen-containing counterparts. resolvemass.ca

This compound is employed as a specialized monomer or component in the synthesis of deuterated polymers and composites. lookchem.com The synthesis methods for these materials often involve standard polymerization techniques, such as coupling reactions, where deuterated monomers are incorporated into the polymer backbone. For instance, in the synthesis of conjugated polymers, monomers like deuterated fluorene (B118485) derivatives can be copolymerized with other aromatic units. The presence of deuterium, originating from precursors like this compound, provides a stable isotopic label. sci-hub.sepolymersource.ca This labeling is invaluable for analytical techniques like neutron scattering, which are used to investigate polymer structure and dynamics with high precision due to the significant difference in neutron scattering lengths between hydrogen and deuterium. sci-hub.se

The design of these polymers allows for the creation of materials with specific functionalities. By controlling the placement and amount of deuteration, researchers can fine-tune the properties of the final material for applications ranging from optical fibers to advanced electronic devices. sci-hub.sedtic.mil

A significant advantage of incorporating deuterium into polymer structures is the enhancement of thermal and chemical stability. resolvemass.ca The fundamental reason for this lies in the kinetic isotope effect; the bond between carbon and deuterium (C-D) has a lower zero-point energy and is stronger than the carbon-hydrogen (C-H) bond. dtic.mil Consequently, more energy is required to break a C-D bond, leading to increased resistance to thermal and oxidative degradation. resolvemass.cadtic.miloup.com

This enhanced stability extends the functional lifespan of the polymer, which is particularly valuable for high-performance materials used in harsh environmental conditions. resolvemass.ca Research has shown that deuterated polymers exhibit higher decomposition temperatures. For example, a study on donor-acceptor conjugated polymers demonstrated that deuterated versions had slightly higher degradation temperatures (a 5% mass loss) compared to their protonated counterparts. acs.org This improved stability makes deuterated polymers, synthesized using compounds like this compound, promising candidates for applications requiring high durability. lookchem.comoup.com

Table 1: Effect of Side-Chain Deuteration on Thermal Properties of DPP Polymers Data sourced from a study on diketopyrrolopyrrole (DPP) D–A conjugated polymers. acs.org

Polymer Degradation Temperature (5% Mass Loss)
H-DPP-T-C2C6C8 (Protonated) 407.2 °C
D-DPP-T-C2C6C8 (Deuterated) 409.1 °C

Design and Synthesis of Deuterated Polymers and Composites

Research on Fluorene-Based Fluorinated Polymers

Polyfluorenes are a class of conjugated polymers known for their efficient photoluminescence and are widely researched for use in organic electronics. wikipedia.org The introduction of fluorine atoms into the polymer backbone, a strategy known as fluorination, is a powerful tool for tuning their optoelectronic properties. researchgate.netfrontiersin.org

Fluorination has a marked effect on the photoluminescent (PL) properties of fluorene-based polymers. Research indicates that incorporating fluorinated benzene (B151609) moieties can lead to higher fluorescence quantum yields compared to non-fluorinated analogues. researchgate.net For example, a study involving the synthesis of fluorene-based polymers with various fluorinated benzene units demonstrated this enhancement. researchgate.net All the synthesized polymers showed blue emission in solution, and those containing fluorinated benzene groups exhibited superior fluorescence quantum yields and thermal stability. researchgate.net

The mechanism behind this enhancement can be attributed to several factors. Fluorination can maintain the planarity of the polymer backbone, which minimizes structural distortion between the ground and excited states, thereby reducing non-radiative relaxation pathways and boosting fluorescence efficiency. nih.gov In one study, tetrafluorination of a semiconducting polymer resulted in a more than three-fold increase in the fluorescence quantum yield of the resulting polymer dots. nih.gov Furthermore, fluorination can be used to tune the emission color of polymers, which is particularly useful for developing efficient blue-emitting materials for displays and lighting. mdpi.com

The introduction of fluorinated moieties into fluorene-based polymers is a highly effective strategy for modulating their electronic bandgap. frontiersin.org Fluorine is the most electronegative element, and its inclusion in a conjugated polymer backbone has a strong electron-withdrawing effect. mdpi.commdpi.com This generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comrsc.org

The effect of fluorination on the optical bandgap—the energy difference between the HOMO and LUMO—can vary. In many cases, fluorination leads to a reduction in the bandgap, allowing the polymer to absorb light at longer wavelengths. frontiersin.orgacs.org This is often due to the enhanced planarity of the polymer chain induced by non-covalent interactions between the fluorine atoms and adjacent atoms (e.g., sulfur or hydrogen), which increases π-conjugation. frontiersin.orgrsc.org However, in some systems, fluorination can have a more pronounced stabilizing effect on the HOMO level than the LUMO level, resulting in a slight increase or minimal change in the bandgap. mdpi.comrsc.org This ability to precisely tune the electronic energy levels and bandgap is critical for optimizing the performance of organic electronic devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). frontiersin.orgunistra.fr

Table 2: Impact of Fluorination on Polymer Electronic Properties This table presents generalized findings from various studies on fluorinated conjugated polymers.

Polymer System Effect of Fluorination Impact on Bandgap Reference
Diketopyrrolopyrrole (DPP) Copolymers Lowers HOMO and LUMO levels; enhances molecular planarity Reduces optical bandgap frontiersin.org
Naphthalene diimide (NDI) based Copolymers Lowers HOMO and LUMO levels Broadens (increases) energy bandgap rsc.org
Dithienobenzothiadiazole (DTBT) Copolymers Stabilizes ionization energy level Lowers bandgap acs.org
Isoindigo-based Copolymers Deepens HOMO and LUMO levels; increases coplanarity Generally reduces bandgap rsc.org

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 80279 nih.gov
Benzene 241 nih.gov
Fluorene 6853 uni.lu

Environmental Research and Tracer Studies

Utilization as a Tracer Compound for Pollutant Fate and Transport

In environmental investigations, understanding the pathways and ultimate fate of contaminants is crucial for risk assessment and remediation. Fluorobenzene-d5 is utilized as a tracer compound to track the movement and transformation of pollutants in complex environmental systems like soil and groundwater. lookchem.comsmolecule.com Its deuterated nature provides a distinct analytical signature, allowing researchers to introduce it into a system and monitor its dispersion and degradation over time. lookchem.com

The key advantages of using this compound as a tracer include:

Distinct Mass Signature : Its increased mass due to deuterium (B1214612) atoms makes it easily detectable and quantifiable using mass spectrometry, minimizing interference from other compounds. lookchem.com

Controlled Introduction : Its relatively high volatility facilitates its introduction into environmental systems for monitoring purposes. smolecule.com

Mechanistic Insights : Isotope labeling studies with this compound help to elucidate the chemical and biological degradation pathways of related pollutants. ethz.ch

Research studies have employed this compound in tracer tests to evaluate bioremediation processes and understand contaminant flow paths in groundwater, providing valuable data for environmental management and cleanup strategies. dtic.mil

Investigations into Perfluorinated Compounds in Environmental Systems

Per- and polyfluoroalkyl substances (PFAS) are a class of persistent environmental pollutants of significant concern. This compound is used in environmental research to investigate the fate and transport of these perfluorinated compounds. smolecule.com While not a PFAS itself, its properties make it a useful surrogate or model compound in certain study designs. For instance, its behavior can provide insights into the transport mechanisms, such as volatilization and partitioning, that may affect how similarly structured fluorinated pollutants move through the environment. smolecule.comresearchgate.net

Metrological Aspects in Environmental Analytical Chemistry

The use of this compound as an internal standard helps to ensure the precision and accuracy of quantitative analysis in methods like gas chromatography-mass spectrometry (GC-MS). lookchem.commdpi.com Its chemical similarity to many volatile aromatic pollutants, combined with its unique mass, allows it to mimic the behavior of the target analytes during analysis without interfering with their detection. ifremer.fr

A critical aspect of metrology is quantifying the uncertainty associated with a measurement result. In the analysis of volatile organic compounds (VOCs) such as Benzene (B151609), Toluene, Ethylbenzene, and Xylenes (BTEX), internal standards are essential for controlling and calculating measurement uncertainty. mdpi.comresearchgate.net

The process involves using the certified value and the expanded uncertainty (typically at a 95% confidence interval) provided in the standard's certificate to calculate the standard uncertainty. mdpi.comresearchgate.netresearchgate.net This value is then combined with other sources of uncertainty, such as those from calibration, sampling, and method precision, to provide a comprehensive evaluation of the measurement's quality. mdpi.comresearchgate.net

Table 1: Example Internal Standard Mixture for VOC Analysis
CompoundCAS NumberTypical ConcentrationRole
Fluorobenzene (B45895)462-06-62500 µg/mLInternal Standard
Chlorobenzene-d53114-55-42500 µg/mLInternal Standard
1,4-Dichlorobenzene-d43855-82-12500 µg/mLInternal Standard

Data derived from analytical standard specifications used in environmental uncertainty studies. mdpi.comresearchgate.netcpachem.com

Q & A

Q. What experimental protocols are recommended for synthesizing and purifying Fluorobenzene-d5 to ensure isotopic purity?

this compound is synthesized via deuteration of fluorobenzene using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Isotopic purity (>98 atom% D) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals at δ~7 ppm in ¹H NMR confirms deuteration at aromatic positions . Purification involves fractional distillation under inert atmospheres to avoid contamination, with storage in deuterated solvents to maintain isotopic integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Used to verify deuteration levels by observing suppressed proton signals in aromatic regions. Residual protons appear as minor peaks in ¹H NMR, while ¹³C NMR confirms structural integrity via coupling patterns with fluorine (¹J~245 Hz) .
  • Mass Spectrometry : High-resolution MS identifies molecular ion peaks (e.g., m/z 101.13 for C₆D₅F) and quantifies isotopic enrichment .
  • IR Spectroscopy : C-F stretching vibrations (~1,230 cm⁻¹) and C-D stretches (~2,200 cm⁻¹) validate functional groups .

Q. How should researchers handle this compound to mitigate hazards during experiments?

this compound is flammable (H225) and a mild eye irritant (H319). Use fume hoods, anti-static equipment, and flame-resistant lab coats. Store in sealed containers away from oxidizers, and neutralize spills with inert adsorbents (e.g., vermiculite). Emergency protocols include rinsing eyes with water (P305+P351+P338) and consulting safety data sheets (SDS) for toxicity thresholds .

Advanced Research Questions

Q. What methodologies are employed to study kinetic isotope effects (KIEs) in this compound during electrophilic aromatic substitution?

KIEs are measured by comparing reaction rates of this compound and non-deuterated analogs. Techniques include:

  • Competitive Kinetic Experiments : React equimolar mixtures of C₆H₅F and C₆D₅F with electrophiles (e.g., NO₂⁺), then analyze product ratios via GC-MS to calculate KIE = (k_H/k_D) .
  • Computational Modeling : Density Functional Theory (DFT) simulates transition states to correlate deuterium-induced rate changes with mechanistic pathways (e.g., σ-complex stabilization) .

Q. How can isotopic scrambling in this compound be minimized during high-temperature reactions?

Isotopic exchange occurs via acid-catalyzed mechanisms. Mitigation strategies include:

  • Using aprotic solvents (e.g., CDCl₃) and avoiding Brønsted acids.
  • Conducting reactions at lower temperatures (<100°C) with short reaction times.
  • Post-reaction analysis via ²H NMR to detect deuterium migration, followed by kinetic modeling to refine conditions .

Q. What statistical frameworks are suitable for resolving contradictions in solvent polarity studies involving this compound?

Contradictory solvent effects arise from competing electronic (C-F dipole) and isotopic (C-D vs. C-H) interactions. Apply the PICOT framework :

  • Population : this compound in varied solvents (polar vs. non-polar).
  • Intervention : Solvent polarity adjustments (e.g., using Kamlet-Taft parameters).
  • Comparison : Benchmark against non-deuterated analogs.
  • Outcome : Quantify solvent-induced shifts in reaction rates/selectivity.
  • Time : Monitor kinetics over defined intervals to isolate equilibrium effects .

Q. How do researchers validate computational models of this compound’s vibrational spectra against experimental data?

  • Experimental Data : Record FT-IR spectra and assign peaks (e.g., C-D stretches at ~2,200 cm⁻¹).
  • Computational Models : Use Gaussian or ORCA software for harmonic frequency calculations at the B3LYP/6-311++G(d,p) level.
  • Validation : Compare calculated vs. observed frequencies, applying scaling factors (0.96–0.98) to correct for anharmonicity. Root-mean-square deviations (RMSD) <10 cm⁻¹ indicate reliable models .

Methodological Guidelines

  • Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure deuterated reagents are cost-effective (Feasible) and address gaps in isotope effect literature (Novel) .
  • Data Reporting : Include raw NMR/MS datasets in supplementary materials, with processed data in tables (e.g., isotopic purity percentages, kinetic rate constants) .
  • Conflict Resolution : Use sensitivity analysis to address outliers in solvent studies. For instance, re-test reactions under controlled humidity to assess H/D exchange impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorobenzene-d5
Reactant of Route 2
Fluorobenzene-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.